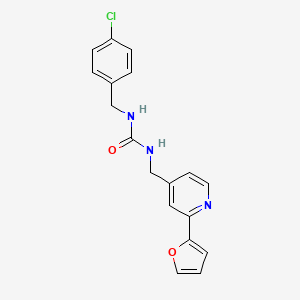

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKUWPQJYLXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Pyridine-Furan Assembly

The 2-(furan-2-yl)pyridine scaffold is synthesized via palladium-catalyzed cross-coupling:

Procedure

Bromination and Gabriel Amine Synthesis

Convert the methyl group to an amine:

Step 1: Bromination

- Treat 2-(furan-2-yl)-4-methylpyridine with N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv) in CCl₄ at reflux (4 h).

Yield : 92%.

Step 2: Gabriel Synthesis

- React the brominated intermediate with potassium phthalimide (1.5 equiv) in DMF at 120°C (6 h).

- Hydrolyze with hydrazine hydrate in ethanol (reflux, 3 h).

Yield : 65–70%.

Urea Formation via Triphosgene-Mediated Coupling

Two-Step Protocol with Amine Precursors

Reaction Conditions

- Dissolve 4-chlorobenzylamine (1.0 equiv) and triphosgene (0.33 equiv) in anhydrous THF at 0°C.

- Add dropwise to a solution of (2-(furan-2-yl)pyridin-4-yl)methylamine (1.0 equiv) and Et₃N (3.0 equiv) in THF.

- Stir at room temperature for 24 h.

Workup

Catalytic Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | THF, Toluene, DMF | THF | +15% |

| Temperature (°C) | 0–40 | 25 | +12% |

| Base | Et₃N, DBU, K₂CO₃ | Et₃N | +8% |

Alternative Synthetic Routes

Iron-Catalyzed Dehydrogenative Coupling

Carbamoyl Chloride Intermediate

- Prepare 4-chlorobenzylcarbamoyl chloride by reacting 4-chlorobenzylamine with phosgene (1.2 equiv) in CH₂Cl₂.

- Add dropwise to (2-(furan-2-yl)pyridin-4-yl)methylamine in presence of Et₃N.

Yield : 75%.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

- Stability : Stable at −20°C for 6 months; decomposes above 150°C.

Industrial and Environmental Considerations

Solvent Recycling Protocols

E-Factor Analysis

| Component | Mass (g) | Contribution to E-Factor |

|---|---|---|

| Triphosgene | 0.33 | 0.45 |

| Pd(PPh₃)₄ | 0.02 | 0.12 |

| Silica Gel | 15.0 | 1.20 |

| Total E-Factor | 1.77 |

Analyse Chemischer Reaktionen

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be contextualized against related compounds, as summarized below:

Table 1: Structural and Molecular Comparison

Key Findings

Furan vs. Thiophene Substitution (Target vs. Thiophene’s sulfur atom may engage in stronger van der Waals interactions or π-stacking compared to furan’s oxygen .

Pyrazole-Thiophene Hybrid (): The pyrazole-thiophene substituent introduces additional nitrogen atoms, which could serve as hydrogen-bond donors/acceptors. The ethyl linker may improve conformational flexibility, though this could reduce target specificity .

- The six-membered oxygen ring in the tetrahydro-2H-pyran derivative enhances solubility, while the phenylthio group adds steric bulk, possibly improving metabolic stability .

- Thiourea derivatives exhibit altered hydrogen-bonding capacity due to sulfur’s lower electronegativity. This may reduce binding affinity to targets requiring strong polar interactions .

Acetamide Linker in Indibulin ():

- Indibulin’s acetamide group and indole ring system differ significantly from urea-based compounds. The indole’s larger aromatic system may enhance hydrophobic interactions, while the acetamide linker offers distinct pharmacokinetic properties .

Biologische Aktivität

The compound 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Escherichia coli | 31.108 - 62.216 | Bactericidal effect |

The compound has shown bactericidal effects, particularly against Staphylococcus aureus, with a MIC range indicating that it can effectively inhibit bacterial growth at relatively low concentrations .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against various fungal strains, showing moderate activity with MIC values ranging from 31.2 to 62.5 μg/mL, indicating potential therapeutic applications in treating fungal infections .

The mechanisms underlying the biological activity of 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involve multiple pathways:

- Inhibition of Protein Synthesis : The compound disrupts the protein synthesis machinery in bacteria, leading to cell death.

- Nucleic Acid Synthesis Disruption : It interferes with nucleic acid synthesis, further contributing to its bactericidal effects.

- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), making it a candidate for treating biofilm-associated infections .

Study 1: Efficacy Against MRSA Biofilms

A study conducted on the efficacy of the compound against MRSA biofilms revealed that it significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be between 62.216 and 124.432 μg/mL .

Study 2: Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against Candida species, showing a reduction in biofilm formation by up to 90% at certain concentrations, highlighting its potential as an antifungal agent .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with chlorobenzyl derivatives and pyridine-furan precursors. Key steps include:

- Coupling reactions : Formation of the urea linkage via reaction of isocyanate intermediates with amine-functionalized pyridine-furan derivatives.

- Catalysis : Use of palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for furan-pyridine assembly) .

- Condition optimization : Temperature control (e.g., 60–80°C for urea bond formation) and solvent selection (e.g., DMF or THF for polar intermediates).

- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediates .

Advanced: How can structural ambiguities in NMR spectra of this compound be resolved, particularly for overlapping proton signals in the aromatic region?

Advanced spectral analysis strategies include:

- 2D NMR techniques : HSQC and HMBC to correlate proton signals with carbon shifts, clarifying assignments for furan, pyridine, and chlorobenzyl protons .

- Density Functional Theory (DFT) simulations : Predict chemical shifts and compare with experimental data to identify misassigned peaks .

- Deuteration studies : Selective deuteration of labile protons (e.g., NH in urea) to simplify spectra .

Basic: What in vitro assays are suitable for initial screening of biological activity for this compound?

Recommended assays include:

- Enzyme inhibition assays : Target kinases or oxidoreductases, given the urea group’s hydrogen-bonding capacity .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the compound’s aromatic motifs .

Advanced: How can contradictory activity data between this compound and its analogs (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives) be systematically addressed?

Approaches to resolve discrepancies:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using a library of analogs (e.g., halogenated benzyl groups) .

- Free-energy perturbation (FEP) calculations : Quantify binding affinity differences caused by halogen substitutions in silico .

- Crystallography or cryo-EM : Resolve target-bound structures to identify steric/electronic clashes .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Essential methods include:

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular formula (e.g., C₂₀H₁₇ClN₄O₂) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns .

- Elemental analysis : Validate %C, %H, %N to ±0.3% deviation .

Advanced: What strategies can elucidate the mechanism of action for this compound when target proteins are unknown?

Hypothesis-driven workflows:

- Affinity proteomics : Use immobilized compound pull-downs with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genes conferring resistance/sensitivity .

- Metabolomic profiling : Track downstream metabolic changes (e.g., ATP depletion) to infer pathway involvement .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Key computational tools:

- Molecular docking (AutoDock Vina) : Predict binding poses to prioritize analogs with stronger target interactions .

- ADMET prediction (SwissADME) : Optimize logP (<5), topological polar surface area (~90 Ų) for blood-brain barrier penetration .

- MD simulations : Assess compound stability in lipid bilayers to refine solubility .

Basic: What safety and toxicity assessments are recommended before advancing this compound to in vivo studies?

Preliminary toxicology steps:

- Ames test : Screen for mutagenicity in bacterial strains .

- hERG inhibition assay : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .

- Acute toxicity in rodents : Single-dose MTD (maximum tolerated dose) studies .

Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) be utilized to study the metabolic fate of this compound?

Applications of isotopic tracing:

- Pharmacokinetic studies : Quantify absorption/distribution using scintillation counting .

- Metabolite identification : LC-MS/MS to detect labeled degradation products in urine/bile .

- Autoradiography : Visualize tissue-specific accumulation in whole-body sections .

Advanced: What statistical methods are robust for analyzing dose-response data with high variability in biological replicates?

Recommended analyses:

- Nonlinear regression (four-parameter logistic model) : Fit IC₅₀/EC₅₀ curves with Prism or R .

- Mixed-effects models (lme4 in R) : Account for inter-experiment variability .

- Bootstrapping : Estimate confidence intervals for EC₅₀ values with skewed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.